molecular formula C6H9BrO2 B13322405 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid

1-(2-Bromoethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13322405
M. Wt: 193.04 g/mol
InChI Key: VHDRROCOAMDAAU-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9BrO2 It is a derivative of cyclopropane, featuring a bromoethyl group attached to the cyclopropane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopropane derivatives. For instance, the reaction of cyclopropanecarboxylic acid with bromine in the presence of a catalyst can yield the desired product . Another method involves the use of bromoethyl reagents in the presence of a base to facilitate the substitution reaction on the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The carboxylic acid group can undergo ionization, influencing the compound’s reactivity and interactions with other molecules . These properties make it a versatile intermediate in organic synthesis and a valuable tool in chemical research.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromoethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a bromoethyl group and a carboxylic acid group. This combination imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, further enhances its versatility in research and industrial applications .

Properties

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

1-(2-bromoethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9BrO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9)

InChI Key

VHDRROCOAMDAAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCBr)C(=O)O

Origin of Product

United States

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